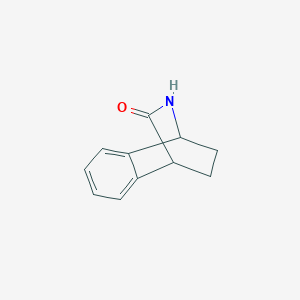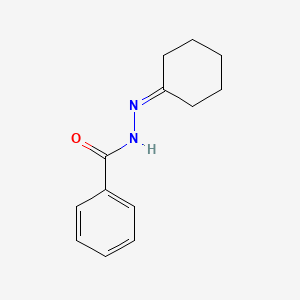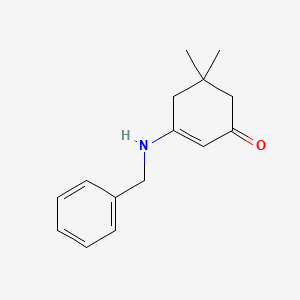
1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by a fused bicyclic structure, which includes an isoquinoline core and an additional ethano bridge. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The ethano bridge can be introduced through subsequent cyclization reactions.
Example Reaction:
Starting Materials: Aromatic amine, aldehyde or ketone
Catalyst: Acid (e.g., hydrochloric acid, sulfuric acid)
Conditions: Reflux, solvent (e.g., ethanol, methanol)
Industrial Production Methods
In an industrial setting, the production of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of functional groups at specific positions on the isoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenation (chlorine, bromine), nitration (nitric acid)
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydroisoquinoline derivatives
Substitution: Halogenated or nitrated isoquinoline derivatives
科学的研究の応用
1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- can be compared with other isoquinoline derivatives, such as:
Isoquinoline: Lacks the ethano bridge, simpler structure.
1,2,3,4-Tetrahydroisoquinoline: Fully saturated isoquinoline core.
Quinoline: Similar structure but with a nitrogen atom in a different position.
The uniqueness of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- lies in its fused bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-9-5-6-10(12-11)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBPNUGGTKXXAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307635 |
Source


|
| Record name | 1,2,3,4-Tetrahydro-1,4-(epiminomethano)naphthalen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3118-16-9 |
Source


|
| Record name | NSC193542 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydro-1,4-(epiminomethano)naphthalen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)




![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)



![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)

